3-Benzamidoalanine
Description
3-Benzamidoalanine is a non-proteinogenic amino acid derivative featuring a benzamide group (C₆H₅CONH-) attached to the β-carbon of alanine.
The scarcity of explicit data on 3-Benzamidoalanine in the provided evidence underscores its status as a less-studied compound. However, its structural relatives—such as N-benzyloxycarbonyl-alanine and benzothienyl-substituted alanines—are well-documented, enabling indirect comparisons (see Table 1) .
Properties
CAS No. |
116480-11-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-amino-3-benzamidopropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)6-12-9(13)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15) |
InChI Key |
BMHTVISVLHMFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
N-Benzyloxycarbonyl-DL-alanine (C₁₁H₁₃NO₄)
- Structure: Features a benzyloxycarbonyl (Cbz) protecting group on the α-amino group of alanine.
- Applications: Widely used in peptide synthesis to protect amino groups during solid-phase synthesis .
- Key Differences : Unlike 3-Benzamidoalanine, the Cbz group is attached to the α-nitrogen rather than the β-carbon, altering reactivity and steric effects.
β-Alanine (3-Aminopropanoic Acid, C₃H₇NO₂)
- Structure: The simplest β-amino acid, lacking a benzamide group.
- Applications: Precursor for carnosine synthesis and industrial production of polymers .
L-3-Benzothienylalanine (C₁₁H₁₁NO₂S)
- Structure : A benzothiophene ring attached to the β-carbon of alanine.
- Applications : Studied for its role in enzyme inhibition and fluorescent probe design .
Table 1: Comparative Data for 3-Benzamidoalanine and Analogues
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
